Comprehensive Technical Guide on 4-(1H-Pyrazol-5-yl)benzylamine (CAS: 1017785-80-6): Structural Dynamics, Synthesis, and Medicinal Chemistry Applications
Comprehensive Technical Guide on 4-(1H-Pyrazol-5-yl)benzylamine (CAS: 1017785-80-6): Structural Dynamics, Synthesis, and Medicinal Chemistry Applications
Executive Summary
4-(1H-Pyrazol-5-yl)benzylamine (CAS: 1017785-80-6)[1] is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry and drug discovery. Featuring a tautomeric pyrazole ring and a primary benzylic amine, this compound serves as a privileged scaffold for designing kinase inhibitors, particularly targeting the ATP-binding hinge region. This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, validated synthetic methodologies, and analytical quality control standards.
Physicochemical Profiling & Structural Dynamics
A critical feature of 4-(1H-pyrazol-5-yl)benzylamine is its annular tautomerism. In solution, the molecule rapidly interconverts between the 5-yl and 3-yl tautomers via proton exchange between the N1 and N2 atoms of the pyrazole ring. This dynamic equilibrium is essential for its pharmacological role, as the pyrazole moiety can act simultaneously as a hydrogen bond donor (N-H) and acceptor (N:), dynamically adapting to the specific electronic environment of target protein pockets.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | (4-(1H-Pyrazol-5-yl)phenyl)methanamine |
| CAS Number | 1017785-80-6 |
| Molecular Formula | C10H11N3 |
| Molecular Weight | 173.21 g/mol |
| Topological Polar Surface Area (TPSA) | ~54.9 Ų |
| Hydrogen Bond Donors | 2 (Pyrazole N-H, Amine NH2) |
| Hydrogen Bond Acceptors | 2 (Pyrazole N:, Amine N:) |
| LogP (Predicted) | ~1.2 - 1.5 |
Synthetic Methodologies & Reaction Mechanisms
The synthesis of 4-(1H-pyrazol-5-yl)benzylamine requires a highly chemoselective approach to assemble the biaryl system and subsequently reduce the nitrile without compromising the heterocyclic ring or inducing benzylic cleavage.
Experimental Protocol: Two-Step Synthesis
Step 1: Suzuki-Miyaura Cross-Coupling Objective: Form the C-C bond between the pyrazole and the phenyl ring to yield the intermediate 4-(1H-pyrazol-5-yl)benzonitrile[2].
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Charge a round-bottom flask with 4-bromobenzonitrile (1.0 eq) and (1H-pyrazol-5-yl)boronic acid (1.2 eq).
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Add a degassed solvent mixture of 1,4-Dioxane and H2O (4:1 v/v).
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Introduce K2CO3 (2.5 eq) as the base and Pd(dppf)Cl2 (0.05 eq) as the catalyst.
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Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours.
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Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc). Causality Insight: Pd(dppf)Cl2 is explicitly selected because the bidentate dppf ligand suppresses catalyst poisoning by the coordinating nitrogen atoms of the pyrazole ring. K2CO3 provides sufficient basicity for the transmetalation step without hydrolyzing the sensitive nitrile group.
Step 2: Chemoselective Nitrile Reduction Objective: Reduce the nitrile to a primary amine while preventing hydrogenolysis[3].
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Dissolve the intermediate 4-(1H-pyrazol-5-yl)benzonitrile (1.0 eq) in anhydrous THF under nitrogen.
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Cool the solution to 0°C and dropwise add Borane-THF complex (BH3·THF, 1M solution, 3.0 eq).
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Gradually warm the mixture to room temperature, then heat to reflux for 16 hours.
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Workup (Self-Validating Step): Cool to 0°C and carefully quench with Methanol to destroy excess borane. Add 6N HCl and reflux for 2 to 3 hours to break the highly stable amine-borane complex.
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Cool, basify to pH 11 with 6N NaOH, and extract with Dichloromethane. Dry and concentrate to afford the target 4-(1H-pyrazol-5-yl)benzylamine. Causality Insight: BH3·THF is strictly preferred over catalytic hydrogenation (e.g., Pd/C with H2). Catalytic hydrogenation often leads to unwanted hydrogenolysis (cleavage) of the benzylic C-N bond, whereas borane selectively reduces the nitrile to the primary amine, preserving both the benzylic linkage and the aromatic pyrazole[3].
Two-step synthetic workflow for 4-(1H-Pyrazol-5-yl)benzylamine via Suzuki coupling and reduction.
Pharmacological Relevance & Kinase Inhibition
In modern drug development, the 4-(1H-pyrazol-5-yl)benzylamine scaffold is a highly prized pharmacophore. The pyrazole ring acts as a bioisostere for amides and is a classic hinge-binding motif in kinase inhibitors (e.g., targeting JAK, Aurora, or CDK families). The adjacent phenyl ring occupies the hydrophobic pocket, while the benzylic amine serves as a functionalizable vector extending toward the solvent-exposed region or the DFG-out pocket, allowing for the attachment of solubilizing groups or additional binding elements.
Mechanistic binding model of the 4-(1H-pyrazol-5-yl)benzylamine scaffold within a kinase domain.
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized batch, rigorous analytical validation must be performed:
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1H NMR (400 MHz, DMSO-d6): The pyrazole protons typically present as two distinct doublets (or a broad singlet due to rapid tautomeric exchange) at approximately δ 6.6 ppm and 7.8 ppm. The para-substituted phenyl ring will show an AB quartet pattern around δ 7.4 - 7.8 ppm. The benzylic CH2 protons appear as a sharp singlet near δ 3.8 ppm. The primary amine (NH2) and pyrazole (NH) protons will appear as broad exchangeable singlets, the positions of which are highly concentration- and temperature-dependent.
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LC-MS (ESI+): The compound should exhibit a clean molecular ion peak at m/z = 174.1[M+H]+. The absence of a peak at m/z = 160 indicates that no benzylic cleavage (deamination) occurred during the reduction step.
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TLC Monitoring: The primary amine product can be selectively visualized using a Ninhydrin stain, which yields a characteristic purple/pink spot upon heating, clearly differentiating it from the unreacted nitrile intermediate.
